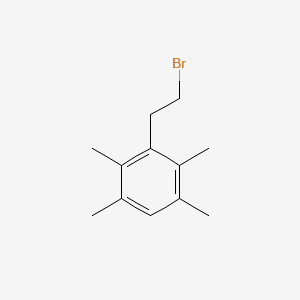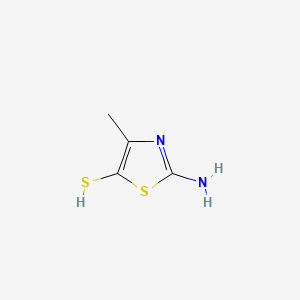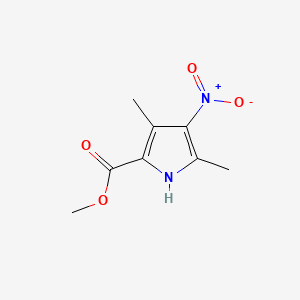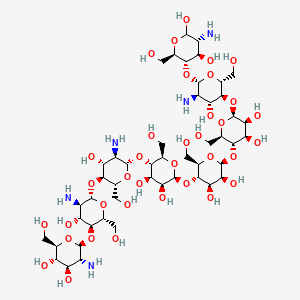
NGA3 N-Glycan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NGA3 N-Glycan, also known as Asialo-, agalacto-, tri-antennary complex-type N-glycan, is a substructure of NA3 glycan . It is found on several mammalian glycoproteins, including bovine serum fetuin (bSF) . It plays a vital role in the study of glycosylation patterns associated with various diseases, including cancer, diabetes, and neurodegenerative disorders .
Synthesis Analysis
The synthesis of NGA3 N-Glycan involves a combination of hydrazinolysis, HPLC, and glycosidase digestion . Recent advances in chemo-enzymatic methods have contributed to the production of N-glycans, including the preparation of substrates and sugar donors, and the progress in the glycosyltransferases characterization .
Molecular Structure Analysis
The molecular structure of NGA3 N-Glycan is complex. It is an asialo-, agalacto-, tri-antennary N-linked oligosaccharide . The molecular weight of NGA3 N-Glycan is 1521 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of NGA3 N-Glycan are complex and involve various enzymes. Recent advances in the chemical biology of N-glycans have provided insights into substrate recognition and catalytic reaction mechanisms .
Physical And Chemical Properties Analysis
NGA3 N-Glycan is a dry substance that is typically purified from the oligosaccharide pool released from bovine serum fetuin (bSF) by hydrazinolysis using a combination of HPLC and glycosidase digestion . It is stable for at least 5 years when stored at -20°C .
Safety and Hazards
Future Directions
The future of NGA3 N-Glycan research is promising. Advances in glycan sequencing will promote the development of basic research and facilitate the discovery of glycan-based drugs and disease markers . The invention of a nanopore sequencer for glycans calls for intensive multidisciplinary cooperation .
properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQNCFOSBIVNI-IZDLGGNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H87N5O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

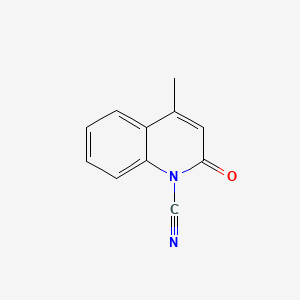
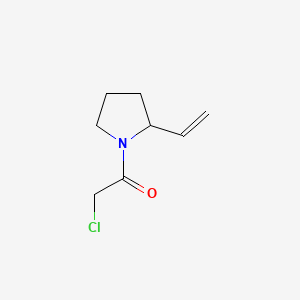

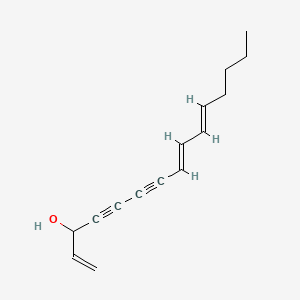
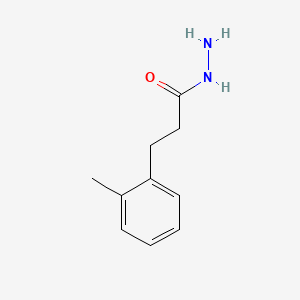
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
